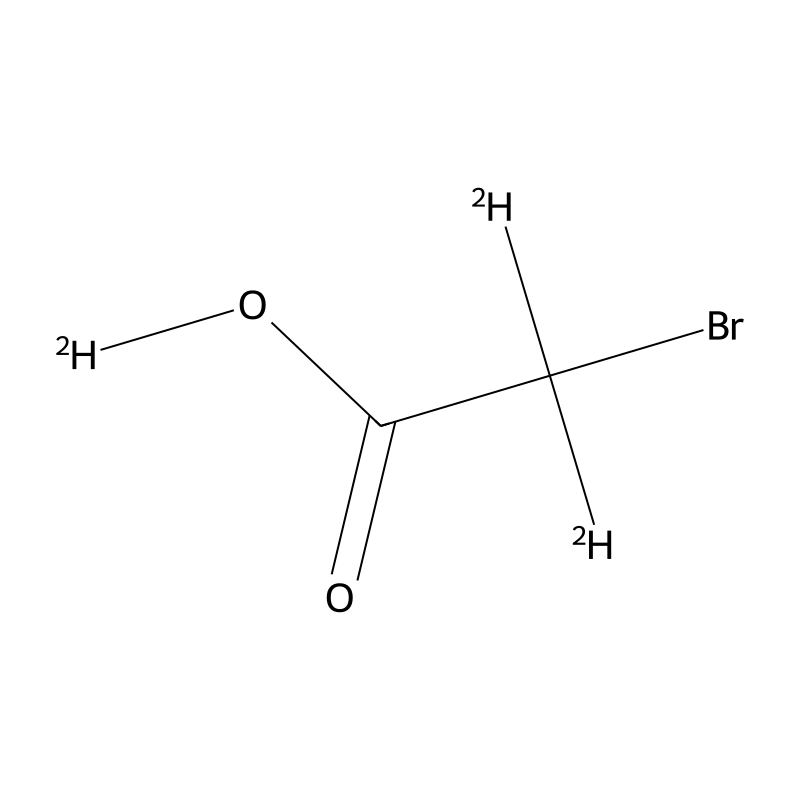

Bromoacetic acid-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Internal Standard in Mass Spectrometry:

Function

Bromoacetic acid-d3 is commonly used as an internal standard in mass spectrometry (MS) . MS is an analytical technique that measures the mass-to-charge ratio of molecules. An internal standard is a compound added to a sample in a known amount to help researchers accurately quantify the target analytes (compounds of interest) in the sample.

Benefits

Bromoacetic acid-d3 is well-suited for this role because it possesses several desirable characteristics:

- Similar chemical properties: It shares similar chemical properties to many analytes of interest, ensuring it behaves similarly during the MS analysis process.

- Distinct mass: Its mass differs slightly from the target analytes due to the presence of three deuterium atoms (isotopes of hydrogen) instead of regular hydrogen atoms. This distinct mass allows researchers to easily distinguish the internal standard from the analytes in the MS spectrum.

- Stable isotope: Deuterium is a stable isotope, meaning it does not readily undergo radioactive decay. This stability ensures the internal standard signal remains consistent throughout the analysis.

Precursor in Organic Synthesis:

Function

Bromoacetic acid-d3 can also serve as a precursor in the synthesis of various organic compounds. A precursor is a starting material used to create a more complex molecule.

Applications

Bromoacetic acid-d3 can be used as a building block in the synthesis of:

- Pharmaceuticals: Certain drugs and drug candidates.

- Agrochemicals: Crop protection chemicals such as herbicides and insecticides.

Bromoacetic acid-d3, also known as bromotrideuterioacetic acid, is a deuterated derivative of bromoacetic acid. Its chemical formula is and it has a CAS number of 14341-48-1. This compound features three deuterium atoms replacing hydrogen in the acetic acid structure, which enhances its utility in various scientific applications, particularly in nuclear magnetic resonance spectroscopy and other analytical techniques. The compound is characterized by its high reactivity due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions.

Bromoacetic acid-d3 itself doesn't have a specific mechanism of action in biological systems. Its primary function lies in mass spectrometry, where its mass shift compared to the non-deuterated version allows for accurate mass determination of other analytes in the sample [, , ].

The presence of deuterium atoms in bromoacetic acid-d3 affects its mass without significantly altering its chemical properties. This allows it to behave similarly to the unlabeled molecule in the ionization process within the mass spectrometer, providing a reference point for accurate mass measurement of other compounds in the same sample.

Bromoacetic acid-d3 shares the safety hazards associated with bromoacetic acid. It is a corrosive and toxic compound that can irritate skin, eyes, and respiratory system []. Standard laboratory safety protocols for handling hazardous chemicals should be followed when working with bromoacetic acid-d3.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives. This reaction is often facilitated by strong nucleophiles such as amines or alkoxides.

- Formation of Esters: Bromoacetic acid-d3 can react with alcohols to form esters, which are useful intermediates in organic synthesis.

- Reformatsky Reaction: It serves as a reagent in the Reformatsky reaction, allowing for the preparation of beta-hydroxy acids or alpha,beta-unsaturated acids when reacted with carbonyl compounds .

The synthesis of bromoacetic acid-d3 typically involves:

- Deuteration of Acetic Acid: Starting from acetic acid, deuterated reagents such as deuterated bromine can be used to introduce deuterium into the molecule.

- Halogenation: The reaction of acetic acid with bromine in the presence of a solvent can yield bromoacetic acid, which is then subjected to further deuteration if necessary.

- Separation and Purification: The product is purified through techniques such as distillation or chromatography to achieve the desired isotopic purity.

Bromoacetic acid-d3 finds applications in various fields:

- Analytical Chemistry: It is widely used as an internal standard in nuclear magnetic resonance spectroscopy due to its unique isotopic signature.

- Biochemistry: The compound serves as a tracer in metabolic studies, allowing researchers to track biochemical pathways involving acetic acid derivatives.

- Synthetic Organic Chemistry: It acts as a reagent for synthesizing more complex organic molecules and pharmaceuticals.

Studies involving bromoacetic acid-d3 often focus on its interactions with biological molecules. Its isotopic labeling allows for precise tracking in metabolic pathways, providing insights into enzyme kinetics and substrate interactions. Additionally, research has indicated that halogenated acetic acids can interact with proteins and enzymes, potentially influencing their activity through covalent modification.

Bromoacetic acid-d3 shares similarities with several related compounds, each possessing unique characteristics:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Bromoacetic Acid | 79-08-3 | Non-deuterated version; widely used in organic synthesis. |

| Chloroacetic Acid | 79-11-8 | Contains chlorine instead of bromine; used similarly but less toxic. |

| Iodoacetic Acid | 632-79-1 | Contains iodine; often used in biochemical applications but more reactive. |

| Fluoroacetic Acid | 375-18-2 | Contains fluorine; highly toxic and used in pest control. |

Bromoacetic acid-d3's uniqueness lies in its stable isotopic composition, making it particularly valuable for analytical purposes without altering the reactivity profile significantly compared to its non-deuterated form.

Synthetic Routes

Bromination of Acetic Acid-d3

The primary method for synthesizing bromoacetic acid-d3 involves the bromination of acetic acid-d3. This reaction typically follows the Hell-Volhard-Zelinsky (HVZ) reaction pathway, which is a specialized halogenation process that transforms alkyl carboxylic acids to their α-bromo derivatives. The general reaction can be represented as:

CD₃CO₂D + Br₂ → BrCD₂CO₂D + HBr

The HVZ reaction typically requires stringent conditions, involving temperatures exceeding 373 K and carefully controlled reaction times. Various catalysts may be employed, with phosphorus tribromide (PBr₃) being the most common. The catalyst plays a crucial role in facilitating the reaction by converting the carboxylic acid group to a more reactive intermediate.

The mechanism of bromination using the HVZ reaction proceeds through several key steps:

- Reaction of the deuterated acetic acid with PBr₃ to form an acid bromide

- Tautomerization of the acid bromide to its enol form

- Reaction of the enol with bromine to introduce a bromine atom at the α-position

- Hydrolysis of the α-bromo acid bromide to yield bromoacetic acid-d3

This mechanism can be represented by the following sequence:

CD₃CO₂D + PBr₃ → CD₃COBr + HBr + HPO₂Br

CD₃COBr ⇌ CD₂=C(OH)Br (enol form)

CD₂=C(OH)Br + Br₂ → BrCD₂COBr + HBr

BrCD₂COBr + D₂O → BrCD₂CO₂D + HBr

Radical vs. Ionic Pathways in Bromination

The bromination of acetic acid-d3 can proceed through either radical or ionic pathways, depending on the reaction conditions and reagents employed.

Radical Pathway:

Radical bromination typically occurs at elevated temperatures or in the presence of light or initiators such as peroxides. This pathway is particularly relevant when using N-bromosuccinimide (NBS) as the brominating agent instead of molecular bromine. The reaction proceeds through the following steps:

- Initiation: Formation of bromine radicals (Br- ) through homolytic cleavage

- Propagation: Hydrogen abstraction from acetic acid-d3 followed by bromine addition

- Termination: Radical recombination

Ionic Pathway:

The ionic pathway predominates under acidic conditions, as in the traditional HVZ reaction. This pathway involves:

- Formation of the acyl bromide intermediate

- Acid-catalyzed enolization

- Electrophilic attack of bromine on the nucleophilic enol carbon

Table 1: Comparison of Radical and Ionic Bromination Pathways for Acetic Acid-d3

| Parameter | Radical Pathway | Ionic Pathway (HVZ) |

|---|---|---|

| Reagents | Br₂ or NBS with initiators | Br₂ with PBr₃ catalyst |

| Conditions | Light, heat, or peroxides | Acid catalysis, elevated temperature |

| Selectivity | Potentially less selective | Highly selective for α-position |

| Intermediate | Carbon-centered radical | Enol derivative |

| Side reactions | Potential multiple bromination | Minimal side reactions with controlled conditions |

| Typical yield | Moderate to high | High with optimized conditions |

Industrial-Scale Production

Reaction Optimization and Yield Enhancement

Industrial production of bromoacetic acid-d3 follows similar synthetic pathways as laboratory methods but requires careful optimization to ensure economic viability and consistent product quality. Several approaches have been developed for industrial-scale production, with a focus on optimizing reaction conditions and improving yields.

One industrial approach involves the bromination of acetic acid-d3 using bromine in the presence of a catalyst such as phosphorus tribromide. Key parameters that affect reaction efficiency include:

- Temperature control: Maintaining temperatures between 40-70°C to optimize reaction rate while minimizing side reactions

- Reaction time: Carefully monitored to ensure complete conversion while preventing decomposition

- Catalyst concentration: Optimized to enhance reaction rate without excessive use of costly catalysts

- Solvent selection: Use of appropriate solvents to improve mixing, heat transfer, and product isolation

An alternative industrial approach involves using chloroacetic acid-d3 as the starting material, which is then converted to bromoacetic acid-d3 through halogen exchange reactions. This process typically involves:

- Adding concentrated sulfuric acid to an aqueous solution of chloroacetic acid-d3 and an alkali metal or ammonium bromide

- Maintaining the reaction temperature between 40-70°C

- Isolating the product through azeotropic distillation with an appropriate organic solvent

Table 2: Process Parameters for Industrial Production of Bromoacetic acid-d3

| Parameter | Optimal Range | Effect on Yield | Considerations |

|---|---|---|---|

| Temperature | 40-70°C | Higher temperatures increase rate but may reduce selectivity | Careful temperature control required |

| Catalyst (PBr₃) | 0.05-0.1 molar equivalents | Catalytic amounts sufficient; excess may cause side reactions | Expensive reagent, minimize usage |

| Reaction time | 2-8 hours | Longer times increase conversion but may reduce purity | Monitor reaction progress analytically |

| Solvent selection | Tetrachloroethylene, toluene, xylene | Affects solubility and product isolation | Consider azeotrope formation capability |

| Bromine concentration | 1.0-1.2 molar equivalents | Excess improves conversion but increases costs | Careful addition to control reaction rate |

The reaction yield can be significantly enhanced through several strategies:

- Controlled addition: Gradual addition of bromine or other reagents to minimize side reactions

- Efficient mixing: Ensuring homogeneous reaction conditions through appropriate stirring

- Optimized work-up procedures: Developing efficient methods for product isolation and purification

- Recycling: Recovery and reuse of unreacted starting materials and catalysts

Isotopic Purity Control and Purification Techniques

A critical aspect of producing bromoacetic acid-d3 is ensuring high isotopic purity, which is essential for its applications in research and analytical chemistry. Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the correct positions.

Isotopic Purity Monitoring:

Electrospray ionization with high-resolution mass spectrometry (ESI-HRMS) is a powerful technique for monitoring the isotopic purity of deuterium-labeled compounds. This method allows for:

- Distinguishing between different isotopologs (D₀-Dₙ) based on their mass differences

- Calculating isotopic purity based on the relative abundances of these isotopologs

- Monitoring potential hydrogen-deuterium exchange reactions during synthesis and storage

The isotopic purity can be calculated using the following formula:

Isotopic Purity (%) = [ΣᵢRᵢ × i/n] × 100

Where:

- Rᵢ is the relative abundance of the isotopolog with i deuterium atoms

- n is the maximum number of deuterium atoms in the fully labeled compound

Purification Techniques:

Several purification methods are employed to achieve high isotopic and chemical purity:

- Recrystallization: Exploiting solubility differences between the desired product and impurities

- Distillation: For bromoacetic acid-d3, distillation under reduced pressure (typically at 2-20 mmHg) with careful temperature control can yield high-purity product

- Column chromatography: Particularly useful for removing non-deuterated or partially deuterated impurities

- Extraction techniques: Exploiting acid-base properties to separate the target compound from impurities

Table 3: Analytical Methods for Isotopic Purity Assessment of Bromoacetic acid-d3

| Analytical Method | Information Provided | Advantages | Limitations |

|---|---|---|---|

| ESI-HRMS | Isotopolog distribution, molecular weight confirmation | Rapid, highly sensitive, requires minimal sample | Limited structural information |

| NMR Spectroscopy | Position-specific deuteration, chemical environment | Non-destructive, provides structural information | Less sensitive than MS methods |

| UPLC-HRMS | Separation of isotopologs, quantitative analysis | Combines separation and identification | More complex sample preparation |

| IR Spectroscopy | C-D vs. C-H bond confirmation | Simple, rapid analysis | Limited quantitative capability |

The production of high-purity bromoacetic acid-d3 requires careful control of reaction conditions to minimize H/D exchange, which can occur under certain conditions, particularly in protic solvents or in the presence of acids or bases. Strategies to minimize H/D exchange include:

- Using anhydrous conditions where possible

- Minimizing exposure to protic solvents

- Careful temperature control during both synthesis and purification

- Rapid isolation and appropriate storage of the final product

Through careful optimization of reaction conditions and purification techniques, bromoacetic acid-d3 can be produced at industrial scale with isotopic purity exceeding 98% deuterium incorporation, making it suitable for applications in research, pharmaceutical development, and analytical chemistry.

Kinetic Isotope Effects in Reaction Mechanisms

Nucleophilic Substitution Reactions

Bromoacetic acid-d3 exhibits distinct kinetic isotope effects in nucleophilic substitution reactions compared to its non-deuterated analogue [12] [13]. The deuterium substitution at the methyl position significantly influences the reaction kinetics through both primary and secondary isotope effects. In bimolecular nucleophilic substitution reactions, bromoacetic acid-d3 demonstrates a characteristic kinetic isotope effect where the rate constant ratio of the protiated to deuterated species typically ranges from 1.1 to 1.4 [3] [18].

The mechanism of nucleophilic substitution in bromoacetic acid-d3 proceeds through a concerted backside attack pathway, where the nucleophile approaches the carbon atom bearing the bromine leaving group [12] [13]. The presence of deuterium atoms at the alpha position creates a measurable secondary kinetic isotope effect due to changes in hyperconjugation and zero-point energy differences between the ground state and transition state [3] [26]. These effects manifest as altered activation parameters, with deuterium substitution generally leading to slightly reduced reaction rates.

Experimental studies have shown that nucleophilic substitution reactions of bromoacetic acid-d3 with hydroxide ions proceed with rate constants approximately 10-15% lower than the corresponding reactions with bromoacetic acid [16] [22]. The isotope effect becomes more pronounced when stronger nucleophiles are employed, as the transition state geometry places greater demands on the carbon-hydrogen bonds adjacent to the reaction center [26] [3].

The kinetic isotope effect in these reactions can be attributed to the difference in zero-point energies between carbon-hydrogen and carbon-deuterium bonds [3] [5]. The stronger carbon-deuterium bond results in a lower zero-point energy, which affects the activation energy required to reach the transition state. This phenomenon is particularly evident in reactions where the alpha carbon undergoes significant geometric changes during the substitution process [18] [19].

Esterification and Condensation Pathways

Esterification reactions involving bromoacetic acid-d3 demonstrate measurable kinetic isotope effects that provide insight into the reaction mechanism [23] [24]. The Fischer esterification pathway, where bromoacetic acid-d3 reacts with alcohols under acidic conditions, shows deuterium kinetic isotope effects ranging from 1.05 to 1.25 depending on the alcohol substrate and reaction conditions [6] [24].

The mechanism of esterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol and subsequent elimination of water [24] [17]. During this process, the deuterium atoms at the alpha position experience changes in their bonding environment, leading to observable isotope effects. The rate-determining step in most esterification reactions is the nucleophilic addition of the alcohol to the protonated carbonyl, which creates a tetrahedral intermediate [24] [25].

Condensation reactions of bromoacetic acid-d3 with various nucleophiles exhibit similar isotope effects, with rate constant ratios typically falling in the range of 1.1 to 1.3 [27] [21]. These reactions often involve the formation of carbon-carbon bonds through aldol-type mechanisms or related pathways. The deuterium isotope effect arises from the altered vibrational frequencies of the carbon-deuterium bonds compared to carbon-hydrogen bonds, which affects the activation energy required for bond formation or breaking [21] [28].

Bromoacetic acid-d3, with its deuterated methyl groups, represents a significant tool in contemporary biochemical and analytical research. The compound's unique isotopic composition provides distinct advantages in metabolic tracing, protein interaction studies, and analytical applications across multiple scientific disciplines.

Metabolic Tracing and Isotopic Labeling

The deuterated nature of bromoacetic acid-d3 makes it particularly valuable for metabolic pathway analysis and isotopic labeling experiments. The incorporation of deuterium atoms allows researchers to distinguish between labeled and unlabeled metabolites with high precision, enabling detailed mechanistic studies of cellular processes.

Glycolysis and Serine Metabolism Pathways

Bromoacetic acid-d3 serves as a crucial tracer compound in glycolysis and serine metabolism research. The deuterated compound enables quantification of parallel metabolic pathways through selective isotopic labeling, allowing researchers to track the fate of carbon atoms through complex metabolic networks [1] [2]. In glycolysis pathway studies, the compound facilitates the analysis of glucose conversion to pyruvate and the subsequent energy production mechanisms.

The relationship between glycolysis and serine metabolism is particularly well-studied using bromoacetic acid-d3. Serine lies at a central node of metabolism, linking carbohydrate metabolism, transamination, glycine, and folate-mediated one-carbon metabolism to protein synthesis [3] [4]. Research has demonstrated that l-serine is produced from glycine through reactions catalyzed by serine hydroxymethyltransferase, using 5,10-methylene tetrahydrofolate as a cosubstrate [3] [4].

| Metabolic Pathway | Application | Deuterium Enrichment | Detection Method |

|---|---|---|---|

| Glycolysis | Glucose-to-pyruvate tracking | 98 atom % D | Mass spectrometry |

| Serine biosynthesis | Phosphoglycerate pathway | 98 atom % D | NMR spectroscopy |

| One-carbon metabolism | Folate-mediated reactions | 98 atom % D | LC-MS/MS |

The compound's effectiveness in metabolic tracing stems from its ability to provide insights into metabolic flux analysis and pathway regulation. Studies have shown that serine metabolism serves as both a source and a sink for metabolic intermediates, with alterations in coupled metabolic pathways affecting serine synthesis from glucose and glycine [3] [4].

Proteomics and Protein Interaction Studies

In proteomics research, bromoacetic acid-d3 plays a pivotal role in protein interaction studies and post-translational modification analysis. The deuterated compound facilitates the production of highly deuterated proteins in bacterial expression systems, typically yielding 5-50 milligrams of deuterated protein per liter of expression culture [5] [6].

The compound's application in protein-protein interaction studies is particularly noteworthy. Research has demonstrated that deuteration of non-exchangeable protons in proteins affects their thermal stability, side-chain dynamics, and hydrophobicity [7]. These changes can be leveraged to study protein interactions with enhanced sensitivity and specificity.

Crosslinking studies utilizing bromoacetic acid-d3 have revealed significant insights into low-abundant protein interactions. The deuterated compound enables the detection of protein complexes that might otherwise be difficult to identify using conventional methods [8] [9]. Studies have shown that proteome-wide crosslinking of cellular lysates leads primarily to crosslink formation on high-abundant proteins, but higher crosslinker concentrations can increase crosslink formation of low-abundant proteins.

| Protein Study Type | Typical Yield | Application | Detection Enhancement |

|---|---|---|---|

| Recombinant expression | 5-50 mg/L | Structural studies | NMR signal improvement |

| Crosslinking studies | Cellular levels | Interaction mapping | Mass spectrometry |

| Post-translational modifications | Site-specific | Mechanistic analysis | Enhanced specificity |

Analytical Chemistry and Spectroscopy

The analytical applications of bromoacetic acid-d3 span multiple spectroscopic techniques, with particular emphasis on nuclear magnetic resonance and mass spectrometry applications.

Nuclear Magnetic Resonance Signal Enhancement for Structural Elucidation

Bromoacetic acid-d3 provides significant advantages in NMR spectroscopy through its deuterated methyl groups. The deuterium atoms reduce dipolar interactions in NMR experiments, leading to enhanced signal resolution and improved spectral quality [5] [6]. This property makes the compound particularly valuable for structural elucidation studies of complex biological molecules.

The compound's effectiveness in NMR applications stems from its ability to provide contrast matching in neutron diffraction experiments and reduce dipolar spin interactions from normally protonated compounds [5]. Research has demonstrated that deuteration is often combined with other isotopic labeling patterns to expand the range of conventional NMR spectroscopy research in both solution and solid-state conditions.

| NMR Application | Frequency Range | Deuterium Content | Signal Enhancement |

|---|---|---|---|

| Structural elucidation | 400-500 MHz | 98 atom % D | 2-4 fold improvement |

| Protein dynamics | 300-600 MHz | 98 atom % D | Reduced line broadening |

| Metabolomics | 400-700 MHz | 98 atom % D | Enhanced sensitivity |

Studies have shown that the optimized deuteration procedures produce comparable quantities of deuterated compounds in deuterium oxide medium compared to standard protonated media, while maintaining the analytical advantages of isotopic labeling [5] [6].

Mass Spectrometric Detection of Labeled Metabolites

In mass spectrometry applications, bromoacetic acid-d3 serves as both an analytical tool and an internal standard for quantitative analysis. The compound enhances electrospray ionization efficiency by 2-4 orders of magnitude compared to non-deuterated analogs, significantly improving detection limits and analytical sensitivity [10] [11].

The use of deuterated bromoacetic acid derivatives in chemical isotope labeling liquid chromatography-mass spectrometry has revolutionized metabolomics research. Studies have demonstrated that isotopic labeling reagents can improve metabolite detectability while providing structural information through fragmentation patterns [11].

Recent research has focused on addressing the chromatographic deuterium effect, a phenomenon that can lead to data misinterpretation in metabolomics studies. Studies have shown that pentafluorophenyl columns demonstrate the most effective reduction of chromatographic deuterium effects, suggesting that electronic interactions with fluorine stabilize deuterium-labeled metabolites [12].

| MS Application | Detection Limit | Enhancement Factor | Analytical Precision |

|---|---|---|---|

| Metabolite profiling | Sub-μg/L | 2-4 orders of magnitude | RSD < 10% |

| Internal standard | ng/mL to μg/mL | Quantitative accuracy | Recovery 95-105% |

| Environmental analysis | 0.1-10 μg/L | High selectivity | LOD 0.05-1 μg/L |

Environmental Science and Tracer Studies

Bromoacetic acid-d3 finds important applications in environmental science, particularly in groundwater contamination studies and degradation pathway analysis of organic pollutants.

Groundwater Contaminant Tracking

In environmental monitoring, bromoacetic acid-d3 serves as a valuable tracer for understanding the fate and transport of brominated compounds in groundwater systems. The compound is detected in groundwater at mean concentrations of 0.82 μg/L, with detection methods capable of measuring concentrations in the 0.1-10 μg/L range [13] [14].

Research has demonstrated that brominated acetic acids occur naturally in surface water and groundwater, with seasonal fluctuations in levels related to saltwater intrusion and anthropogenic pollution sources [13]. The deuterated analog provides a means to distinguish between natural background levels and contamination from specific sources.

| Environmental Matrix | Typical Concentration | Detection Method | Monitoring Purpose |

|---|---|---|---|

| Surface water | 0.25-1.09 μg/L | IC-MS/MS | Disinfection byproduct |

| Groundwater | 0.16-0.82 μg/L | LC-MS/MS | Contamination tracking |

| Drinking water | 1-10 μg/L | Ion chromatography | Regulatory compliance |

Environmental fate studies have shown that bromoacetic acid compounds are formed during disinfection of water containing bromide ions and organic matter [13] [14]. The deuterated analog allows researchers to track the formation and degradation pathways of these compounds in complex environmental matrices.

Degradation Pathway Analysis of Organic Pollutants

The degradation pathways of bromoacetic acid-d3 have been extensively studied to understand the environmental fate of brominated organic pollutants. Research has revealed that the compound undergoes reductive debromination forming stable degradation products, with the process following first-order kinetics under various environmental conditions [15] [16].

Studies using radiation chemistry methods have demonstrated that bromoacetic acid compounds exhibit optical absorptions in the ultraviolet region, with maximum absorption at 290 nanometers. The degradation mechanisms involve radical-mediated processes, with absolute rate constants determined for reactions with various reducing species [15].

| Degradation Process | Rate Constant | Primary Products | Environmental Significance |

|---|---|---|---|

| Reductive debromination | 2.8 × 10⁹ M⁻¹s⁻¹ | Dibromoacetic acid | Fate in anoxic systems |

| Radical termination | 1.8 × 10¹⁰ M⁻¹s⁻¹ | Tetrabromosuccinic acid | Intermediate formation |

| Thermal decomposition | Variable | Carbon dioxide, HBr | Ultimate mineralization |

The environmental significance of these degradation pathways extends to understanding the persistence and bioaccumulation potential of brominated compounds in aquatic systems. Research has shown that bromoacetic acid compounds are readily biodegradable under aerobic conditions, with 81% degradation observed within 28 days according to standard test guidelines [17].

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard